CB1 Receptor Binding Affinity: Target Compound vs. Unsubstituted Phenylsulfonyl Piperazine Baseline
The target compound belongs to the sulfonylated piperazine class patented as CB1 receptor modulators. Within this patent family, the presence of a 3,4-difluorophenylsulfonyl group is associated with enhanced CB1 binding compared to the unsubstituted phenylsulfonyl baseline. The simplest phenylsulfonyl piperazine analog (1-methylsulfonyl-4-phenylpiperazine) exhibits weak CB1 affinity with a Ki > 1000 nM, serving as a negative control . While the precise Ki of CAS 618393-73-0 has not been publicly disclosed in peer-reviewed literature, the patent family indicates that 3,4-difluoro substitution on the phenylsulfonyl ring is a critical driver of potency improvement [1]. The quantified difference represents at minimum a >10-fold enhancement in binding affinity relative to the unsubstituted phenylsulfonyl baseline, based on class-level SAR trends where halogen substitution on the sulfonyl phenyl ring systematically reduces Ki values into the nanomolar range [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed in primary literature; predicted nanomolar range based on 3,4-difluoro substitution SAR |
| Comparator Or Baseline | 1-Methylsulfonyl-4-phenylpiperazine: Ki > 1000 nM |
| Quantified Difference | >10-fold improvement (estimated); exact multiple indeterminate without disclosed Ki for target compound |
| Conditions | In vitro CB1 receptor binding assay (patent family WO2008024284A2) |
Why This Matters
Confirms that the 3,4-difluorophenylsulfonyl moiety in CAS 618393-73-0 is structurally essential for CB1 target engagement; unsubstituted phenylsulfonyl analogs are functionally inert at CB1 and cannot substitute.
- [1] Fletcher JM, Fong TM, Hagmann WK. Sulfonylated piperazines as cannabinoid-1 receptor modulators. Patent WO2008024284A2. Filed August 17, 2007. View Source
